molecular formula C10H10Br2 B1653102 (2,2-Dibromo-1-methylcyclopropyl)benzene CAS No. 17343-73-6

(2,2-Dibromo-1-methylcyclopropyl)benzene

Cat. No. B1653102
Key on ui cas rn: 17343-73-6
M. Wt: 289.99 g/mol
InChI Key: KGWGHLIDYDPYNQ-UHFFFAOYSA-N
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Patent
US06548448B2

Procedure details

To a solution of 12.5 ml (0.0963 mol) of α-methylstyrene in 30.4 ml (0.348 mol) of bromoform and 1.34 g (0.00416 mol) of tetrabutylammonium bromide was added slowly via addition funnel 20.9 ml (0.400 mol) of 50% aqueous sodium hydroxide. After heating to 55° C. for 1 hour 20.9 ml (0.400 mol) of 50% aqueous sodium hydroxide was added. After 2 additional hours of heating, the reaction was cooled to room temperature when hexanes and water were added. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo. The product was isolated by vacuum distillation to yield 24.1 g of 2,2-dibromo-1-methyl-1-phenylcyclopropane as an oil.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[CH:10]([Br:13])(Br)[Br:11].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:11][C:10]1([Br:13])[CH2:1][C:2]1([CH3:3])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
30.4 mL
Type
reactant
Smiles
C(Br)(Br)Br
Name
Quantity
20.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.34 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
20.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After 2 additional hours of heating
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The resulting mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1(C(C1)(C1=CC=CC=C1)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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